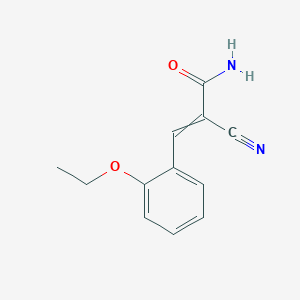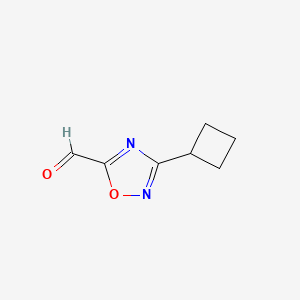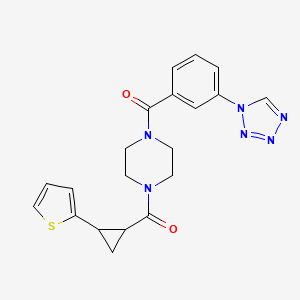
(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a synthetic molecule known for its potential applications in medicinal chemistry and drug development. It features a diverse structural framework including a tetrazole ring, a benzoyl group, a piperazine ring, a thiophene ring, and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route is:
Tetrazole Introduction:
Benzoylation: : The benzoyl group is introduced through acylation reactions.
Piperazine Coupling: : The piperazine moiety is incorporated via nucleophilic substitution reactions.
Cyclopropyl Methanone Formation: : Cyclopropanation reactions using thiophene as a starting material to obtain the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound would require optimization of these synthetic steps for large-scale synthesis, which includes controlling reaction conditions like temperature, pressure, solvents, and purification methods to yield the desired compound with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone undergoes several types of reactions, including:
Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions using agents like lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation reagents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Diverse substituted products depending on the reacting nucleophile or electrophile.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate for synthesizing other complex organic molecules.
Biology and Medicine
Drug Development:
Biological Assays: : Used in assays to study enzyme interactions and inhibition.
Industry
Material Science: : Exploration of its properties in creating new materials with specific functionalities.
Mechanism of Action
The compound exerts its effects by interacting with biological targets, including:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.
Receptor Modulation: : Interaction with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone: : Unique due to its combination of tetrazole, benzoyl, piperazine, thiophene, and cyclopropyl moieties.
Similar Compounds: : Examples include compounds with either tetrazole or piperazine moieties, but lacking the full combination present in this molecule. Examples: 1H-tetrazol-1-yl-benzene derivatives, piperazin-1-yl-benzoyl compounds, etc.
This compound stands out due to its unique combination of functional groups, making it a valuable molecule in various fields of research and application.
Properties
IUPAC Name |
[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c27-19(14-3-1-4-15(11-14)26-13-21-22-23-26)24-6-8-25(9-7-24)20(28)17-12-16(17)18-5-2-10-29-18/h1-5,10-11,13,16-17H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLVQWKWJCKPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2874250.png)

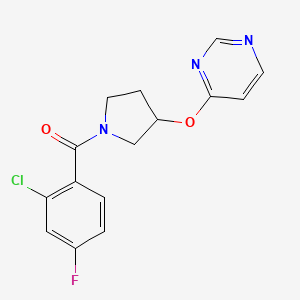
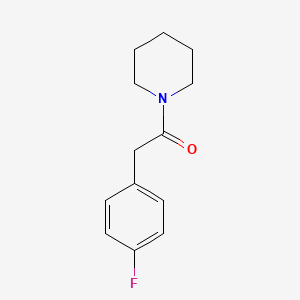
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)
![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)
![methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2874261.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2874266.png)
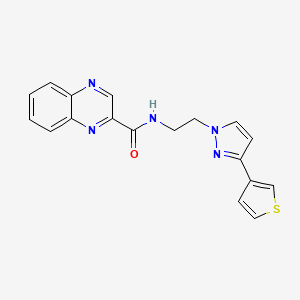
![N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2874268.png)
